Welcome to the BenchChem Online Store!
molecular formula C24H16N2O6 B8440999 4,4'-Bis(3-nitrophenoxy)biphenyl

4,4'-Bis(3-nitrophenoxy)biphenyl

Cat. No. B8440999
M. Wt: 428.4 g/mol
InChI Key: HDZQXRYJFZAOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04816516

Procedure details

In the next step, a 1 l glass reaction vessel was charged with 100 grams (0.23 mol) of crude 4,4'-bis(3-nitrophenoxy)biphenyl, 10 grams of active carbon, 1 gram of ferric chloride hexahydrate and 500 ml of 2-methoxyethanol. The mixture was stirred for 30 minutes under reflux and then added dropwise with 46 grams (0.92 mol) of hydrazine hydrate during 3 hours at 70°-80° C. The reaction was terminated by stirring for 5 hours at 70°-80° C. after ending the dropwise addition. The reaction mixture was cooled, filtered to remove the catalyst and poured into 500 ml of water. The separated crystals were filtered, added with 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was allowed to cool. The separated 4,4'-bis(3-aminophenoxy)biphenyl hydrochloride was filtered, added with 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was added with 5 grams of active carbon, filtered and neutralized with aqueous ammonia. The separated crystals were filtered, washed with water and dried to give 72.0 grams (85% yield) of 4,4'-bis(3-aminophenoxy)biphenyl as colorless crystals having a melting point of 144°-146° C. The purity was 99.6% according to high-speed liquid chromatography.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:30]=[CH:31][CH:32]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-])=O)[CH:22]=3)=[CH:16][CH:15]=2)=[CH:10][CH:9]=1)([O-])=O.O.NN>COCCO>[NH2:27][C:23]1[CH:22]=[C:21]([CH:26]=[CH:25][CH:24]=1)[O:20][C:17]1[CH:16]=[CH:15][C:14]([C:11]2[CH:10]=[CH:9][C:8]([O:7][C:6]3[CH:30]=[CH:31][CH:32]=[C:4]([NH2:1])[CH:5]=3)=[CH:13][CH:12]=2)=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
Name
ferric chloride hexahydrate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
STIRRING
Type
STIRRING
Details
by stirring for 5 hours at 70°-80° C.
Duration
5 h
ADDITION
Type
ADDITION
Details
the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
ADDITION
Type
ADDITION
Details
poured into 500 ml of water
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered
ADDITION
Type
ADDITION
Details
added with 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
warmed
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The separated 4,4'-bis(3-aminophenoxy)biphenyl hydrochloride was filtered
ADDITION
Type
ADDITION
Details
added with 540 ml of 50% isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
warmed
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
ADDITION
Type
ADDITION
Details
was added with 5 grams of active carbon
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(OC2=CC=C(C=C2)C2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.